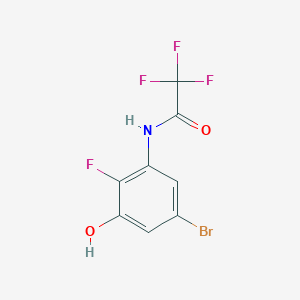
N-(5-Bromo-2-fluoro-3-hydroxyphenyl)-2,2,2-trifluoroacetamide
説明
N-(5-Bromo-2-fluoro-3-hydroxyphenyl)-2,2,2-trifluoroacetamide is a useful research compound. Its molecular formula is C8H4BrF4NO2 and its molecular weight is 302.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-Bromo-2-fluoro-3-hydroxyphenyl)-2,2,2-trifluoroacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.
- Molecular Formula : C₈H₄BrF₄NO₂
- Molecular Weight : 302.02 g/mol
- Storage Conditions : Recommended storage at -20°C for stability .
Synthesis
The synthesis of this compound typically involves the reaction of 5-bromo-2-fluoro-3-hydroxyaniline with trifluoroacetic anhydride or trifluoroacetic acid derivatives. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide (DMF).
Anticancer Properties
Recent studies have evaluated the anticancer potential of compounds similar to this compound. For instance, compounds containing trifluoromethyl groups have shown significant cytotoxic effects against various cancer cell lines, including glioblastoma and leukemia cells.
Case Study : A study demonstrated that related compounds exhibited IC50 values in the nanomolar range against L1210 mouse leukemia cells, indicating potent inhibition of cell proliferation . The mechanism involved intracellular release of active metabolites that interfere with nucleic acid synthesis.
Antidiabetic Activity
In vivo studies using genetically modified Drosophila melanogaster models have shown that compounds with similar structural features can significantly lower glucose levels, suggesting potential antidiabetic properties . This activity is attributed to the modulation of metabolic pathways influenced by the trifluoromethyl moiety.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- DNA Damage Induction : Similar compounds have been shown to cause DNA damage leading to apoptosis in cancer cells .
- Modulation of Signaling Pathways : The interaction with specific receptors or signaling pathways that regulate cell growth and survival.
Data Summary
| Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | L1210 Mouse Leukemia Cells | < 0.05 | Inhibition of nucleic acid synthesis |
| Antidiabetic | Drosophila melanogaster | Not specified | Modulation of glucose metabolism |
特性
IUPAC Name |
N-(5-bromo-2-fluoro-3-hydroxyphenyl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF4NO2/c9-3-1-4(6(10)5(15)2-3)14-7(16)8(11,12)13/h1-2,15H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIYNLSVXJBQJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1NC(=O)C(F)(F)F)F)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















